6-Methoxy-2-naphthaldehyde: A Comprehensive Technical Guide
6-Methoxy-2-naphthaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and reactivity of 6-Methoxy-2-naphthaldehyde. It is intended to be a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Core Chemical Properties
6-Methoxy-2-naphthaldehyde is an aromatic aldehyde with a naphthalene (B1677914) backbone, characterized by a methoxy (B1213986) group at the 6-position and a formyl group at the 2-position.[1] This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.[1]
Physicochemical Data
The fundamental physicochemical properties of 6-Methoxy-2-naphthaldehyde are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2][3] |
| Molecular Weight | 186.21 g/mol | [2][4] |
| Appearance | Yellow to beige-yellow crystalline solid | [1][3] |
| Melting Point | 81-84 °C | [2][5] |
| Boiling Point | 196 °C at 10 mmHg | [2] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, chloroform, and methanol. Limited solubility in water. | [1][2] |
| CAS Number | 3453-33-6 | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-Methoxy-2-naphthaldehyde. Key data from various spectroscopic techniques are presented below.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results but spectra are referenced[3][6][7] |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Specific peak data not available, but ATR-IR spectra are referenced[3][8] |
MS (Mass Spectrometry)
| m/z | Assignment |
| Specific fragmentation data not available, but mass is confirmed by molecular weight[2][9] |
Synthesis and Experimental Protocols
Several synthetic routes to 6-Methoxy-2-naphthaldehyde have been reported. A common and effective method involves the formylation of 2-bromo-6-methoxynaphthalene (B28277).
Synthesis of 6-Methoxy-2-naphthaldehyde from 2-Bromo-6-methoxynaphthalene
This procedure involves a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.
Experimental Protocol:
-
Reaction Setup: A solution of 2-bromo-6-methoxynaphthalene (0.5 g, 2.11 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C in a dry ice/acetone bath.[10]
-
Lithiation: To the cooled solution, n-butyllithium (1.69 mL of a 2.5 M solution in hexanes, 4.22 mmol) is added dropwise. The resulting mixture is stirred at -78 °C for 45 minutes.[10]
-
Formylation: N,N-dimethylformamide (DMF, 0.31 g, 4.22 mmol) is then added to the reaction mixture, and stirring is continued for an additional 15 minutes at -78 °C.[10]
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 10 mL).[10] The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 10 mL).[10]
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.[10] The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: ether/hexanes, 15:85) to afford 6-Methoxy-2-naphthaldehyde as an off-white solid (yield: 88%).[10]
Below is a DOT script representation of the synthesis workflow.
Caption: Synthesis Workflow of 6-Methoxy-2-naphthaldehyde.
Reactivity and Applications in Drug Development
The aldehyde and methoxy functional groups, along with the naphthalene core, provide 6-Methoxy-2-naphthaldehyde with a versatile reactivity profile, making it a key building block in organic synthesis.[1]
Key Reactions
-
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For example, it is a precursor in the synthesis of 4-(6-methoxy-2-naphthyl)but-3-en-2-one.
-
Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the naphthalene ring towards electrophilic substitution, although the position of substitution is directed by both existing groups.[1]
Role in Drug Development
6-Methoxy-2-naphthaldehyde is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .[11] Nabumetone itself is a pro-drug that is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid.
Furthermore, 6-Methoxy-2-naphthaldehyde serves as a diagnostic reagent in studies involving aldehyde dehydrogenase (ALDH) enzymes.[2][7] ALDHs are a family of enzymes responsible for the oxidation of aldehydes, and their activity is implicated in various physiological and pathological processes, including cancer cell resistance.
While 6-Methoxy-2-naphthaldehyde itself is not a direct modulator of a specific signaling pathway, its use in ALDH research connects it to pathways regulated by this enzyme family. For instance, ALDH2-mediated aldehyde metabolism has been shown to promote tumor immune evasion by activating the NOD/NF-κB/VISTA signaling axis.[12] Downregulation of ALDH2 has been linked to melanoma progression and resistance to targeted therapies through the MAPK/ERK pathway.
The following diagram illustrates a simplified representation of the ALDH2-mediated signaling pathway in the context of tumor immune evasion.
Caption: ALDH2-Mediated Tumor Immune Evasion Pathway.
Safety and Handling
6-Methoxy-2-naphthaldehyde is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Avoid breathing dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][13]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids.[13]
This guide provides a foundational understanding of 6-Methoxy-2-naphthaldehyde for its application in research and development. For more detailed information, consulting the primary literature is recommended.
References
- 1. prepchem.com [prepchem.com]
- 2. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 3. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 5. 3453-33-6|6-Methoxy-2-naphthaldehyde|BLD Pharm [bldpharm.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 6-Methoxy-2-naphthaldehyde(3453-33-6)IR [m.chemicalbook.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Synthesis routes of 6-Methoxy-2-naphthaldehyde [benchchem.com]
- 11. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. 6-Methoxy-2-naphthalaldehyde | SIELC Technologies [sielc.com]
- 14. rsc.org [rsc.org]
